![molecular formula C18H18ClN3O3S B6476436 2-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile CAS No. 2640884-79-1](/img/structure/B6476436.png)
2-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile
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Overview
Description
2-[(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile, or CPOPSB for short, is a synthetic compound that has been used in a variety of scientific and medical research applications. It is a derivative of benzonitrile and has a wide range of properties that make it useful for a variety of research purposes. It has been used to study the mechanism of action of various drugs, to study biochemical and physiological effects, and to develop new synthetic methods.
Scientific Research Applications
- Single Crystal Growth : Researchers have synthesized single crystals of related compounds, such as 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide . These crystals exhibit nonlinear optical properties and are potential NLO materials .
Crystal Engineering and Nonlinear Optical Materials
Mechanism of Action
Target of Action
The primary target of this compound is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix. By inhibiting LOXL2, the compound can potentially modulate the stiffness of the extracellular matrix, which is a key factor in various pathological conditions such as fibrosis and cancer.
Mode of Action
The compound interacts with its target, LOXL2, by binding to it selectively and inhibiting its activity This inhibition prevents LOXL2 from crosslinking collagen and elastin, thereby affecting the structure and stiffness of the extracellular matrix
Biochemical Pathways
The inhibition of LOXL2 affects the lysyl oxidase pathway , which is responsible for the crosslinking of collagen and elastin in the extracellular matrix . This can lead to a decrease in extracellular matrix stiffness, which in turn can influence cell behavior, tissue remodeling, and the progression of diseases such as fibrosis and cancer. The downstream effects of this pathway modulation can include changes in cell adhesion, migration, and proliferation.
Result of Action
The molecular and cellular effects of the compound’s action include changes in the structure and stiffness of the extracellular matrix due to the inhibition of LOXL2 . This can lead to changes in cell behavior, including alterations in cell adhesion, migration, and proliferation. In the context of disease, these changes can potentially slow the progression of conditions such as fibrosis and cancer.
properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c19-16-12-21-8-5-17(16)25-13-14-6-9-22(10-7-14)26(23,24)18-4-2-1-3-15(18)11-20/h1-5,8,12,14H,6-7,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGECFOZUJGEKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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